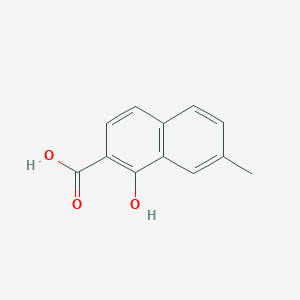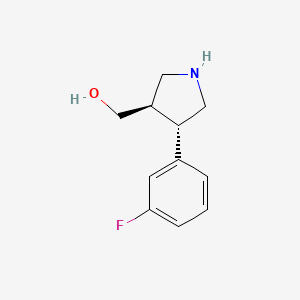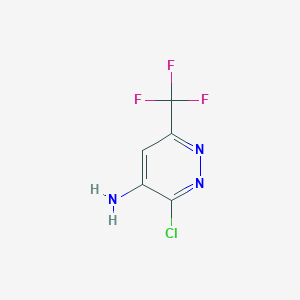
3-Chloro-6-(trifluoromethyl)pyridazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-cloro-6-(trifluorometil)piridazina es un compuesto heterocíclico con la fórmula molecular C5H2ClF3N2. Se caracteriza por la presencia de un grupo cloro y un grupo trifluorometil unido a un anillo de piridazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Amino-3-cloro-6-(trifluorometil)piridazina generalmente involucra la reacción de 6-trifluorometilpiridazin-3(2H)-ona con agentes clorantes. Un método común implica el uso de oxicloruro de fósforo (POCl3) como agente clorante. La reacción se lleva a cabo bajo condiciones de reflujo, y el producto se purifica mediante recristalización .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Amino-3-cloro-6-(trifluorometil)piridazina experimenta varios tipos de reacciones químicas, que incluyen:
Sustitución nucleofílica: El grupo cloro puede ser reemplazado por otros nucleófilos como aminas o tioles.
Oxidación: El compuesto puede oxidarse para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir el anillo de piridazina en un derivado de dihidropiridazina.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos como la azida de sodio (NaN3) o el tiocianato de potasio (KSCN) en solventes polares como la dimetilformamida (DMF) se utilizan comúnmente.
Oxidación: Se emplean agentes oxidantes como el peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) en condiciones controladas.
Principales productos formados
Sustitución nucleofílica: Formación de piridazinas sustituidas con varios grupos funcionales.
Oxidación: Formación de N-óxidos de piridazina.
Reducción: Formación de derivados de dihidropiridazina.
Aplicaciones Científicas De Investigación
4-Amino-3-cloro-6-(trifluorometil)piridazina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor de enzimas y receptores específicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de agroquímicos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 4-Amino-3-cloro-6-(trifluorometil)piridazina involucra su interacción con objetivos moleculares específicos. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, evitando así la unión del sustrato y la actividad catalítica posterior. Además, puede interactuar con receptores celulares, modulando las vías de transducción de señales y afectando las funciones celulares .
Comparación Con Compuestos Similares
Compuestos similares
- 3-Cloro-6-(trifluorometil)piridazina
- 6-(Trifluorometil)piridazin-4-amina
- 4-Cloro-N-(3S)-6,6-dimetilpiperidin-3-il-5-(trifluorometil)pirimidin-2-amina
Singularidad
4-Amino-3-cloro-6-(trifluorometil)piridazina es único debido a la presencia de ambos grupos cloro y trifluorometil en el anillo de piridazina. Esta combinación confiere propiedades electrónicas y estéricas distintas, lo que la convierte en un valioso intermedio en la síntesis de varios compuestos bioactivos .
Propiedades
Fórmula molecular |
C5H3ClF3N3 |
|---|---|
Peso molecular |
197.54 g/mol |
Nombre IUPAC |
3-chloro-6-(trifluoromethyl)pyridazin-4-amine |
InChI |
InChI=1S/C5H3ClF3N3/c6-4-2(10)1-3(11-12-4)5(7,8)9/h1H,(H2,10,11) |
Clave InChI |
STNDBNPKJGANHR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN=C1C(F)(F)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11900705.png)
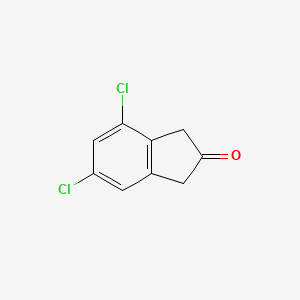
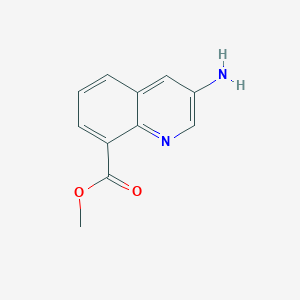
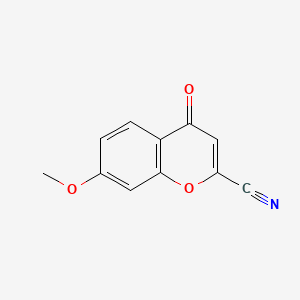
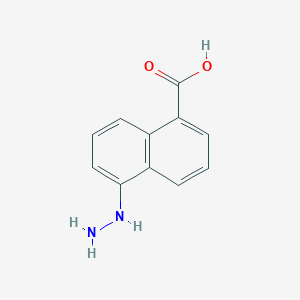
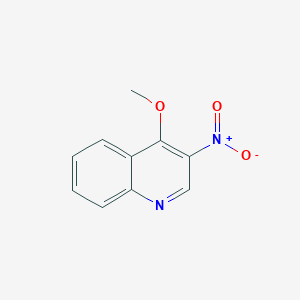
![7-Methoxyimidazo[1,2-a]quinoxaline](/img/structure/B11900737.png)
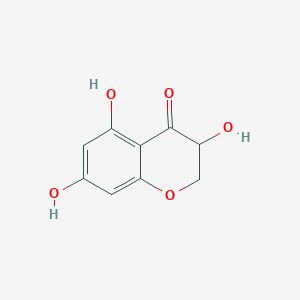

![1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11900745.png)
